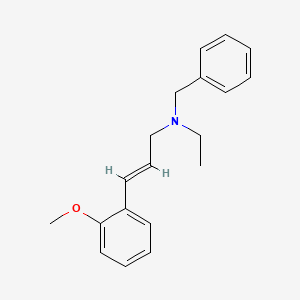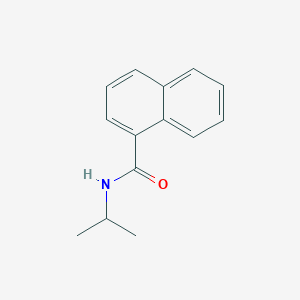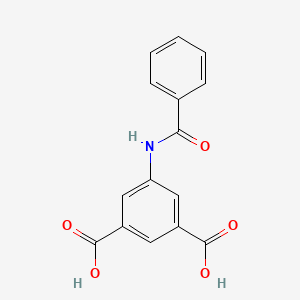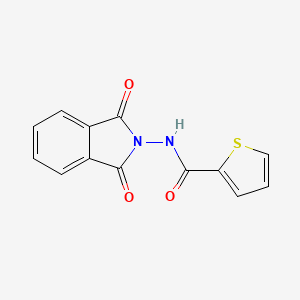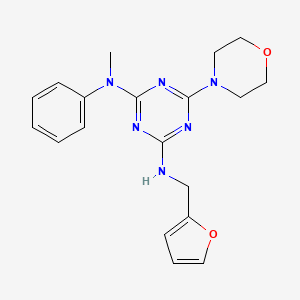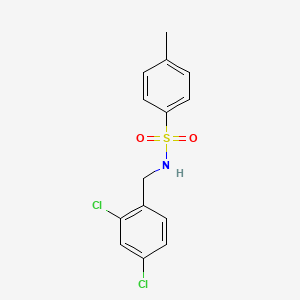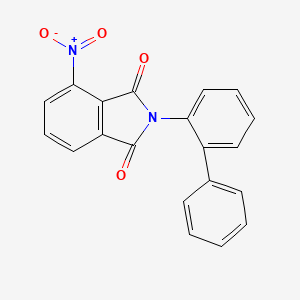
2-(2-biphenylyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-biphenylyl)-4-nitro-1H-isoindole-1,3(2H)-dione, commonly known as BNID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNID is a yellow crystalline powder that is soluble in organic solvents, including chloroform, acetone, and ethyl acetate.
作用机制
The exact mechanism of action of BNID is not fully understood. However, studies have shown that BNID inhibits the activity of certain enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively. BNID has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNID has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BNID inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. BNID has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. In addition, BNID has been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
实验室实验的优点和局限性
One of the major advantages of BNID is its high purity, which makes it suitable for use in various laboratory experiments. BNID is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one of the limitations of BNID is its low water solubility, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for the study of BNID. One area of research is the development of new synthetic methods for the production of BNID and its derivatives. Another area of research is the investigation of the mechanism of action of BNID and its potential targets in cancer cells. Additionally, the use of BNID as a fluorescent probe for the detection of DNA and RNA could lead to the development of new diagnostic tools for genetic diseases. Finally, the use of BNID as a building block for the synthesis of new materials could lead to the development of new functional materials with unique properties.
合成方法
BNID is synthesized by reacting 4-nitrophthalic anhydride with biphenyl-2-amine in the presence of a catalyst, such as sodium methoxide. The reaction yields BNID as a yellow crystalline powder with a purity of over 95%.
科学研究应用
BNID has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BNID has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. BNID has also been used as a fluorescent probe for the detection of DNA and RNA. In material science, BNID has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.
属性
IUPAC Name |
4-nitro-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-15-10-6-12-17(22(25)26)18(15)20(24)21(19)16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSFQSAVLXWYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)
